molecular formula C13H18OSi B2356823 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol CAS No. 61077-69-8

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Cat. No.: B2356823
CAS No.: 61077-69-8
M. Wt: 218.371
InChI Key: HBSGOYLLGQWALH-UHFFFAOYSA-N
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Description

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol is an organic compound with the molecular formula C13H18OSi. It is characterized by the presence of a phenyl group, a trimethylsilyl group, and a butyn-2-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with trimethylsilylacetylene in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a base to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl ketones, while reduction can produce phenyl alcohols .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol is C₁₂H₁₆OSi, with a molecular weight of approximately 204.34 g/mol. The presence of the trimethylsilyl group provides stability and enhances solubility, making it suitable for various applications in chemical research and industry.

Intermediate in Complex Molecule Synthesis

The compound serves as an important intermediate in the synthesis of complex molecules such as dendrimers, fullerenes, and natural product analogs. Its unique reactivity allows for the development of pharmaceuticals and agrochemicals.

Functionalization Reactions

The alkyne group enables versatile transformations through coupling reactions:

  • Oxidation : The hydroxyl group can be oxidized to yield ketones or aldehydes using reagents like pyridinium chlorochromate.
  • Reduction : The compound can be reduced to form saturated alcohols using reducing agents such as sodium borohydride.
  • Substitution : The trimethylsilyl group can be substituted with various functional groups, including halogens or alkyl groups.

Case Study 1: Biocatalytic Applications

Research has demonstrated the use of 1-phenyl derivatives in biocatalytic processes. For instance, Candida parapsilosis cells have been shown to efficiently reduce related compounds in ionic liquid systems, showcasing the potential for asymmetric synthesis and green chemistry applications .

Case Study 2: Synthesis of Polyunsaturated Fatty Acids

In studies aimed at synthesizing polyunsaturated fatty acids, researchers have utilized cross-coupling reactions involving trimethylsilylacetylene derivatives. These reactions have demonstrated good yields and selectivity, indicating the compound's utility in developing valuable fatty acid precursors .

Comparison with Related Compounds

Compound NameKey FeaturesDifferences from this compound
1-Phenyl-2-propyn-1-olLacks the trimethylsilyl groupDifferent reactivity and applications
3-(Trimethylsilyl)prop-2-yn-1-olSimilar structure but without the phenyl groupDistinct chemical properties
1-Phenyl-3-(trimethylsilyl)butynolContains a hydroxyl groupUnique reactivity compared to the parent compound

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol involves its interaction with molecular targets and pathways. The phenyl and trimethylsilyl groups contribute to its reactivity and ability to participate in various chemical reactions. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, depending on the specific application .

Comparison with Similar Compounds

Biological Activity

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol, also known as 4-trimethylsilyl-3-butyn-2-ol, is an organic compound with the molecular formula C₇H₁₄OSi and a molecular weight of 142.27 g/mol. This compound features a unique structure that includes a phenyl group and a trimethylsilyl group attached to a butynyl moiety. It is characterized by its appearance as a colorless to light orange liquid with a boiling point of approximately 76 °C, and it exhibits high solubility in various organic solvents while showing partial solubility in water.

The presence of the trimethylsilyl group enhances the lipophilicity and bioavailability of the compound, potentially influencing its pharmacological profiles. This structural characteristic is significant in the context of biological activity, as it may enhance interactions with biological membranes and biomolecules.

General Biological Properties

While specific biological activities of this compound have not been extensively documented, compounds with similar structures often exhibit notable biological properties. These include:

  • Antimicrobial Activity : Many alkynylsilanes have shown potential antimicrobial effects, suggesting that this compound could similarly possess such properties.
  • Anti-inflammatory Effects : The structural components may contribute to anti-inflammatory activity, which is common among related compounds .

The mechanisms through which this compound might exert biological effects can include:

  • Membrane Interaction : The lipophilic nature due to the trimethylsilyl group may facilitate penetration into lipid membranes, affecting membrane integrity and function.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit various enzymes, potentially leading to therapeutic applications in treating diseases like hepatitis C .
  • Bioreduction : The compound has been investigated for its asymmetric bioreduction processes, which can lead to the formation of biologically active derivatives .

Synthesis and Applications

The synthesis of this compound typically involves reactions between phenylacetylene and trimethylsilyl chloride under basic conditions. This compound serves as a building block in organic synthesis for more complex molecules and has been explored for its potential therapeutic properties as well as its role in drug synthesis.

Summary of Biological Activity Research

Study Focus Findings
Antimicrobial ActivitySimilar compounds show MIC values between 32 and 64 µg/mL against H. pylori; potential for further study.
Mechanism of ActionLipophilicity may enhance membrane interaction; potential enzyme inhibition noted in related compounds.
Synthesis ApplicationsUsed as a precursor in organic synthesis; explored for therapeutic properties in drug development.

Properties

IUPAC Name

1-phenyl-4-trimethylsilylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OSi/c1-15(2,3)10-9-13(14)11-12-7-5-4-6-8-12/h4-8,13-14H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSGOYLLGQWALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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